![molecular formula C21H19IN2O3S B4846321 N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846321.png)
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. The MDM2 protein is an important negative regulator of the p53 tumor suppressor protein, and overexpression of MDM2 is a common mechanism of p53 inactivation in cancer. MI-773 has shown promising results in preclinical studies as a potential cancer therapy, and is currently being evaluated in clinical trials.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide is based on its ability to disrupt the interaction between MDM2 and p53. MDM2 normally binds to p53 and promotes its degradation, thereby preventing p53 from functioning as a tumor suppressor. N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide binds to MDM2 and prevents it from binding to p53, allowing p53 to accumulate and activate its downstream targets, including genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its ability to disrupt the MDM2-p53 interaction, N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce DNA damage and inhibit DNA repair pathways, leading to apoptosis in cancer cells. N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system, potentially enhancing the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has several advantages as a tool compound for studying the MDM2-p53 pathway. It is a potent and selective inhibitor of MDM2, with an IC50 of 0.88 μM in biochemical assays. N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has also been shown to be effective in a variety of cancer cell lines and in vivo models, suggesting that it has broad applicability as a cancer therapy. However, N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the pharmacokinetic properties of N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide are not well characterized, which could limit its use in certain in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which could have even greater efficacy as cancer therapies. Another potential direction is the investigation of combination therapies involving N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide and other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the role of N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide in other disease contexts, such as neurodegenerative disorders or viral infections, where the MDM2-p53 pathway may play a role.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types, including leukemia, lymphoma, breast cancer, and lung cancer. In these studies, N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-iodo-2-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3S/c1-15-14-16(22)12-13-19(15)23-21(25)18-10-6-7-11-20(18)24(2)28(26,27)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAUDRMBUVYRPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.